molecular formula C16H19N5OS B250919 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide

カタログ番号: B250919
分子量: 329.4 g/mol
InChIキー: ZLXAMGSTNAQZSR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide, also known as ETB or ETB-106, is a novel compound with potential applications in scientific research.

作用機序

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide works by binding to the active site of MAGL and inhibiting its enzymatic activity. This leads to an accumulation of endocannabinoids such as 2-arachidonoylglycerol (2-AG), which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects
Studies have shown that this compound can increase levels of 2-AG and other endocannabinoids in the brain and peripheral tissues. This can lead to a range of effects such as pain relief, anti-inflammatory effects, and appetite suppression. This compound has also been shown to have potential in the treatment of anxiety and depression.

実験室実験の利点と制限

One advantage of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide in lab experiments is its selectivity for MAGL, which allows for specific targeting of the endocannabinoid system. However, one limitation is that this compound has a relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

There are several potential future directions for N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide research. One area of interest is the development of more potent and selective MAGL inhibitors based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in various disease models, such as chronic pain and inflammation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.

合成法

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide involves the reaction of 3-ethyl-6-(2-methyl-4-nitrophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with 5-bromovaleryl chloride in the presence of potassium carbonate. The resulting product is then reduced with sodium borohydride to yield this compound.

科学的研究の応用

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide has shown potential in scientific research as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL plays a crucial role in the metabolism of the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and appetite regulation. Inhibition of MAGL has been shown to increase levels of endocannabinoids, which can have therapeutic effects.

特性

分子式

C16H19N5OS

分子量

329.4 g/mol

IUPAC名

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide

InChI

InChI=1S/C16H19N5OS/c1-4-6-14(22)17-12-9-11(8-7-10(12)3)15-20-21-13(5-2)18-19-16(21)23-15/h7-9H,4-6H2,1-3H3,(H,17,22)

InChIキー

ZLXAMGSTNAQZSR-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)CC)C

正規SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)CC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。